molecular formula C7H8N2O4S B1617917 4-(Hydrazinesulfonyl)benzoic acid CAS No. 6391-97-5

4-(Hydrazinesulfonyl)benzoic acid

Cat. No. B1617917
CAS RN: 6391-97-5
M. Wt: 216.22 g/mol
InChI Key: GDQXMMLQFVXPGA-UHFFFAOYSA-N
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Description

“4-(Hydrazinesulfonyl)benzoic acid” is a chemical compound . It is also known as “4-Hydrazinobenzenesulfonic acid” and has the molecular formula C6H8N2O3S .


Synthesis Analysis

The synthesis of hydrazones, quinazolines, and Schiff bases can be achieved by combining suitable aldehydes with four hydrazides . The synthesis of new target compounds involves three steps: alkylation, esterification, and alkylation . The synthesis of 4-hydrazinylbenzoic acid involves the addition of 4-aminobenzoic acid to 1N NaOH .


Molecular Structure Analysis

The molecular formula of “4-(Hydrazinesulfonyl)benzoic acid” is C7H8N2O4S . The molecular weight is 216.21400 .


Chemical Reactions Analysis

The reaction mechanism of benzoic acid with hydroxyl radicals in both gas and aqueous phases as well as benzoate with hydroxyl radicals in the aqueous phase has been studied . The reaction of benzoic acid and hydroxyl radicals in both gas and aqueous media follows the order of meta addition > para addition > ortho addition .


Physical And Chemical Properties Analysis

Benzoic acid derivatives display diverse physical properties depending upon the nature and position of the functional groups . The density of “4-(Hydrazinesulfonyl)benzoic acid” is 1.547g/cm3, and the boiling point is 461.1ºC at 760mmHg .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

4-(hydrazinesulfonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S/c8-9-14(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,9H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQXMMLQFVXPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294238
Record name 4-(hydrazinesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydrazinesulfonyl)benzoic acid

CAS RN

6391-97-5
Record name Benzoic acid, 4-(hydrazinosulfonyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(hydrazinesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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